2-(5-Methylfuran-2-yl)ethanol 2-(5-Methylfuran-2-yl)ethanol
Brand Name: Vulcanchem
CAS No.: 35942-94-0
VCID: VC5945479
InChI: InChI=1S/C7H10O2/c1-6-2-3-7(9-6)4-5-8/h2-3,8H,4-5H2,1H3
SMILES: CC1=CC=C(O1)CCO
Molecular Formula: C7H10O2
Molecular Weight: 126.155

2-(5-Methylfuran-2-yl)ethanol

CAS No.: 35942-94-0

Cat. No.: VC5945479

Molecular Formula: C7H10O2

Molecular Weight: 126.155

* For research use only. Not for human or veterinary use.

2-(5-Methylfuran-2-yl)ethanol - 35942-94-0

Specification

CAS No. 35942-94-0
Molecular Formula C7H10O2
Molecular Weight 126.155
IUPAC Name 2-(5-methylfuran-2-yl)ethanol
Standard InChI InChI=1S/C7H10O2/c1-6-2-3-7(9-6)4-5-8/h2-3,8H,4-5H2,1H3
Standard InChI Key FSHSNCBFUWPMKX-UHFFFAOYSA-N
SMILES CC1=CC=C(O1)CCO

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

The compound’s structure consists of a furan ring—a five-membered aromatic heterocycle containing one oxygen atom—substituted with a methyl group at the 5-position and a 2-hydroxyethyl chain at the 2-position. The SMILES notation (CC1=CC=C(O1)CCO) and InChIKey (FSHSNCBFUWPMKX-UHFFFAOYSA-N) provide unambiguous identifiers for its stereoelectronic configuration . The planar furan ring facilitates π-π interactions, while the ethanol side chain introduces polarity, influencing solubility and reactivity.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₇H₁₀O₂
Molecular Weight126.155 g/mol
SMILESCC1=CC=C(O1)CCO
InChIKeyFSHSNCBFUWPMKX-UHFFFAOYSA-N

Synthesis and Chemical Reactivity

Established Synthetic Routes

The primary synthesis method involves the reaction of 5-methylfuran-2-yl lithium with epoxides, followed by oxidation. For example, epoxystyrene reacts with 5-methyl-2-furyl lithium in diethyl ether under inert conditions, yielding 2-(5-methylfuran-2-yl)-1-phenylethanol as an intermediate . Subsequent oxidation with pyridinium chlorochromate (PCC) in dichloromethane affords the corresponding ketone, demonstrating a 42–78% yield after purification .

Mechanistic Insights

  • Lithiation: 5-Methylfuran undergoes deprotonation at the 2-position using n-BuLi, generating a nucleophilic furyl lithium species.

  • Epoxide Ring-Opening: The lithium intermediate attacks the less substituted carbon of the epoxide, forming a secondary alcohol.

  • Oxidation: PCC selectively oxidizes the secondary alcohol to a ketone, preserving the furan ring’s integrity .

Alternative Approaches

While VulcanChem hypothesizes routes involving 5-methylfurfural reduction, explicit experimental details remain undocumented. Comparative analysis suggests that catalytic hydrogenation or hydride reductions (e.g., NaBH₄) could theoretically convert furfural derivatives to ethanol analogs, though yields and conditions require validation.

Physical and Chemical Properties

Predicted Collision Cross Section (CCS)

Ion mobility spectrometry data reveals the compound’s gas-phase behavior, critical for mass spectrometric identification. The CCS values vary with adduct formation:

Table 2: CCS Values for Common Adducts

Adductm/zCCS (Ų)
[M+H]⁺127.07536123.4
[M+Na]⁺149.05730135.0
[M-H]⁻125.06080125.7

These values aid in distinguishing 2-(5-methylfuran-2-yl)ethanol from structural analogs in complex mixtures .

Solubility and Stability

Solubility data remain unreported, but the compound’s logP (calculated: 1.34) suggests moderate hydrophobicity, favoring solubility in organic solvents like dichloromethane or THF. Stability under oxidative conditions is untested, though furan derivatives are generally prone to ring-opening under strong acids or peroxides.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum (2 mM in DMSO-d₆) exhibits distinct signals:

  • Furan protons: Doublets at δ 5.98 ppm (J = 3.0 Hz) and δ 5.89 ppm (J = 3.0 Hz), confirming the aromatic furan ring.

  • Methyl group: Singlet at δ 2.29 ppm (3H).

  • Ethanol moiety: A triplet at δ 3.02 ppm (2H, -CH₂OH) and a hydroxyl proton at δ 2.23 ppm (br s) .

Table 3: Key ¹H NMR Assignments

Proton Environmentδ (ppm)Multiplicity
Furan C3-H5.98d (J = 3 Hz)
Furan C4-H5.89d (J = 3 Hz)
-CH₂OH3.02t (J = 5 Hz)
-OH2.23br s
-CH₃ (C5)2.29s

¹³C NMR data corroborate the structure, with signals at δ 151.3 ppm (furan C2) and δ 72.9 ppm (-CH₂OH) .

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